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Compound of Interest

(S)-2-Bromo-3-methylbutanoic
Compound Name: d
aci

Cat. No.: B1584029

An In-depth Technical Guide to (S)-2-Bromo-3-methylbutanoic Acid
Abstract

(S)-2-Bromo-3-methylbutanoic acid, a chiral a-halogenated carboxylic acid, is a valuable
building block in synthetic organic chemistry and pharmaceutical development. Its defined
stereochemistry makes it a critical intermediate for the enantioselective synthesis of complex
molecules, including amino acids and active pharmaceutical ingredients. This technical guide
provides a comprehensive overview of its structure, stereochemistry, and physicochemical
properties. It further details experimental protocols for its synthesis and characterization and
discusses its applications in research and drug development.

Chemical Structure and Stereochemistry

(S)-2-Bromo-3-methylbutanoic acid is a derivative of butanoic acid featuring a bromine atom
at the a-position (carbon-2) and a methyl group on carbon-3. The presence of a stereocenter at
the a-carbon gives rise to two enantiomers: (S) and (R).

1.1 Molecular Structure
The fundamental structural details of this compound are summarized below.

o |[UPAC Name: (2S)-2-bromo-3-methylbutanoic acid[1]
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Synonyms: (S)-(-)-2-Bromo-3-methylbutyric acid, (S)-a-Bromoisovaleric acid[1]

CAS Number: 26782-75-2[1][2]

Molecular Formula: CsHoBrO2[1][2]

Molecular Weight: 181.03 g/mol [1][2]

SMILES: CC(C)--INVALID-LINK--Br{1][3]

1.2 Stereochemistry

The stereochemistry at the chiral center (C2) is designated as "S" according to the Cahn-
Ingold-Prelog (CIP) priority rules. The determination of this configuration is crucial for its
application in stereospecific synthesis.

The assignment of priorities to the groups attached to the chiral carbon is as follows:

-Br (highest atomic number)

-COOH (carbon bonded to two oxygens)

-CH(CHs)2 (isopropyl group)

-H (lowest atomic number)

When viewed with the lowest priority group (-H) pointing away, the sequence from highest to
lowest priority (-Br - -COOH - -CH(CHs)2) proceeds in a counter-clockwise direction,
confirming the (S) configuration.
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CIP priority assignment for (S)-enantiomer.

Click to download full resolution via product page
Caption: CIP priority assignment for (S)-enantiomer.

Physicochemical and Spectroscopic Properties

The properties of 2-bromo-3-methylbutanoic acid are well-documented, primarily for the
racemic mixture. These quantitative data are essential for handling, reaction setup, and

purification.

Table 1: Physicochemical Properties
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Property Value Notes Source(s)

White to beige

Appearance crystalline powder - [4]
or chunks
Melting Point 39-42 °C For racemic mixture [4105][6]

- ) At 20 mmHg, for
Boiling Point 124-126 °C o [4115][6]
racemic mixture

At 15 mmHg, for
116 °C o [7]
racemic mixture

. Closed cup, for
Flash Point 107 °C (224.6 °F) o [5]
racemic mixture

Solubilt Soluble in alcohol, 5176]
olubili -
Y diethyl ether

Very slightly soluble in
[51[6]

water

Ethanol: 45.53 g/100g

5
at 20 °C ]

| | Methanol: 82.7 g/100g at 20 °C | - [[5] |

Spectroscopic Data Spectroscopic analysis is fundamental for confirming the structure and
purity of the compound.

e Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the
O-H stretch of the carboxylic acid (broad, ~2500-3300 cm~1), the C=0 stretch (~1700 cm™1),
and the C-Br stretch (~500-600 cm~1).[8][9]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Shows signals corresponding to the carboxylic acid proton (singlet, downfield),
the a-proton (doublet), the B-proton (multiplet), and the diastereotopic methyl protons of
the isopropyl group (two doublets).
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o 18C NMR: Reveals distinct signals for the carbonyl carbon, the a-carbon bearing the
bromine, the B-carbon, and the two methyl carbons of the isopropyl group.

o Mass Spectrometry (MS): The mass spectrum displays a characteristic isotopic pattern for a
bromine-containing compound, with two major peaks for the molecular ion (M, M+2) of
approximately equal intensity.[8]

Experimental Protocols

3.1 Synthesis

The synthesis of racemic 2-bromo-3-methylbutanoic acid is commonly achieved via the Hell-
Volhard-Zelinsky reaction, starting from 3-methylbutanoic acid (isovaleric acid). The
subsequent resolution of the enantiomers is required to isolate the (S)-form.

Protocol: Hell-Volhard-Zelinsky Bromination

 Activation: Place 3-methylbutanoic acid in a round-bottom flask equipped with a reflux
condenser and a dropping funnel. Add a catalytic amount of red phosphorus or PBrs.

e Bromination: Heat the mixture gently. Add bromine (Brz) dropwise from the dropping funnel.
The reaction is exothermic and will produce HBr gas, which should be neutralized with a
trap. Continue heating under reflux until the red color of bromine disappears.

o Hydrolysis: Cool the reaction mixture. Slowly add water to hydrolyze the intermediate acyl
bromide to the carboxylic acid.

o Workup and Purification: Extract the product into an organic solvent (e.g., diethyl ether).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure. The crude product can be purified by
distillation or recrystallization.

Enantiomeric Resolution The resulting racemic mixture can be resolved by fractional
crystallization using a chiral resolving agent, such as a chiral amine (e.g., (R)-a-
phenylethylamine), to form diastereomeric salts with different solubilities.
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Caption: Workflow for synthesis and chiral resolution.
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3.2 Characterization Protocols
Protocol: NMR Spectroscopy

o Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCI3) in
an NMR tube.

e Acquire H NMR and 3C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

e Process the data (Fourier transform, phase correction, and baseline correction) to obtain the
final spectra for analysis.

Protocol: Infrared (IR) Spectroscopy

» Prepare the sample using a suitable method (e.g., as a thin film on a salt plate for
liquids/low-melting solids, or as a KBr pellet for solids).

e Place the sample in an FT-IR spectrometer.
¢ Record the spectrum, typically from 4000 to 400 cm~1.

Applications in Research and Development

(S)-2-Bromo-3-methylbutanoic acid serves as a key chiral precursor in various synthetic
applications.

e Pharmaceutical Synthesis: It is used as a starting material for pharmaceuticals and other
biologically active molecules where a specific stereoisomer is required for efficacy. For
example, it has been used to prepare the hypnotic and sedative agent bromisoval.[10]

o Chiral Amino Acid Synthesis: It is a precursor for the synthesis of non-standard, optically
active amino acids, such as N-methylvaline.[4][5]

o Mechanistic Studies: The compound and its enantiomer have been used to investigate the
stereoselectivity of enzymes, such as in studies of glutathione (GSH) conjugation in rats.[4]

o Advanced Materials: The (R)-enantiomer has been employed as an anionic component in
chiral ionic liquids, which can be used as catalysts in asymmetric reactions like the Heck
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arylation.

Safety and Handling

(S)-2-Bromo-3-methylbutanoic acid is a hazardous substance that requires careful handling
in a laboratory setting.

e GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled).[1]

o Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a
face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume
hood.

o Storage: Store in a cool, dry place in a tightly sealed container. It is classified under storage
class 8A (Combustible corrosive hazardous materials).[5]

Conclusion

(S)-2-Bromo-3-methylbutanoic acid is a fundamentally important chiral building block with
well-defined structural and chemical properties. Its utility in the stereoselective synthesis of
high-value compounds, particularly for the pharmaceutical industry, is significant. The protocols
for its synthesis and characterization are well-established, allowing for its reliable use in
research and development. Proper adherence to safety protocols is essential when handling
this corrosive and toxic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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